1-(Azetidin-2-yl)-N-Boc-ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[1-(azetidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-6-11-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
ZGSHGKCYPAQIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 1 Azetidin 2 Yl N Boc Ethanamine
Ring-Opening Reactions of the Azetidine (B1206935) Core
The significant ring strain inherent in the four-membered azetidine ring (approximately 105 kJ/mol) makes it susceptible to ring-opening reactions, although it is notably more stable and easier to handle than the three-membered aziridine (B145994) ring. acs.orgrsc.org These reactions typically require activation of the azetidine nitrogen, often through protonation or alkylation, to form a more reactive azetidinium ion. magtech.com.cnnih.gov The subsequent cleavage of the ring provides access to a variety of functionalized linear amines, with the regioselectivity of the opening being a key consideration in synthetic design. magtech.com.cnnih.govorganic-chemistry.org
Nucleophilic Ring Opening Mechanisms
Nucleophilic ring-opening is a primary transformation for azetidines and proceeds through the formation of an activated azetidinium intermediate. magtech.com.cnnih.gov This process is generally stereoselective and regioselective, yielding highly functionalized, stereodefined acyclic amines. nih.govorganic-chemistry.org The mechanism involves the activation of the azetidine nitrogen, for instance with methyl trifluoromethanesulfonate, to form the corresponding azetidinium salt. organic-chemistry.org This salt is then susceptible to an SN2-type attack by a nucleophile. nih.gov
For an unsymmetrical azetidine such as 1-(azetidin-2-yl)-N-Boc-ethanamine, the nucleophile can attack either the C2 or C4 position. The regioselectivity of this attack is governed by a combination of steric and electronic factors. magtech.com.cn
Steric Control : Bulky nucleophiles typically attack the less sterically hindered carbon atom. magtech.com.cn In this case, the attack would be favored at the C4 position to avoid steric clash with the C2-ethanamine substituent.
Electronic Control : Substituents that can stabilize a positive charge in the transition state can direct the nucleophile to the adjacent carbon. magtech.com.cn However, for a simple alkyl substituent like the one at C2, steric hindrance is often the dominant factor, directing strong or bulky nucleophiles to the C4 position. magtech.com.cn
A variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles like acetate (B1210297) and alkoxides, have been successfully employed in the ring-opening of azetidinium ions. organic-chemistry.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidinium Ions
| C4-Substituent | C2-Substituent | Nucleophile | Major Attack Position | Reference |
|---|---|---|---|---|
| None | Aryl, Alkenyl, Acyl | Various | C2 | magtech.com.cn |
| None | Alkyl | Bulky/Strong Nu- | C4 | magtech.com.cn |
| Methyl | Various | Various | C2 | organic-chemistry.org |
Electrophilic Activation and Rearrangement Processes
Azetidines can be activated by electrophiles, most commonly Brønsted or Lewis acids, which protonate or coordinate to the ring nitrogen. acs.org This activation facilitates the cleavage of a C-N bond, typically forming a carbocation intermediate that can be trapped by a nucleophile or undergo rearrangement. acs.org
A notable rearrangement process is the acid-mediated ring expansion of N-Boc protected 2-substituted azetidines. For example, 2-ester-2-arylazetidine carbamates undergo rapid ring expansion at room temperature in the presence of a Brønsted acid to yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by ring-opening to form a stabilized carbocation intermediate. This intermediate is then intramolecularly trapped by the oxygen of the carbamate (B1207046) group, leading to the expanded six-membered ring. acs.org
Another documented pathway is the intramolecular ring-opening decomposition initiated by an acidic medium. nih.gov In certain N-substituted azetidines, a pendant amide group can act as an internal nucleophile, attacking the protonated azetidine ring and leading to a rearranged lactam product. nih.gov The stability against such decomposition is influenced by the basicity of the azetidine nitrogen; electron-withdrawing groups on the nitrogen can decrease its basicity and enhance stability. nih.gov
Radical-Mediated Ring Transformations
While less common than ionic pathways, radical-mediated transformations of azetidines offer alternative synthetic routes. The development of photoredox catalysis has enabled new approaches, such as the visible light-mediated aza Paternò–Büchi reaction, which is a [2+2] cycloaddition to form azetidines. researchgate.netnih.gov The reverse reaction, a radical-mediated ring cleavage, is also conceivable under appropriate conditions.
One strategy involves the generation of radical-cation intermediates. For instance, the aminium radical-cation salt known as "Magic Blue" can initiate the SN2-type ring-opening of activated aziridines, and similar principles could be applied to azetidines. acs.org Another innovative approach merges the preparation of strained organoboron species with a polar-radical crossover of the resulting borate (B1201080) derivatives to stereoselectively furnish trisubstituted azetidines. researchgate.net These methods highlight the potential for radical pathways to functionalize or transform the azetidine core, expanding its synthetic utility beyond traditional two-electron chemistry. researchgate.netorganic-chemistry.org
Reactivity of the Ethanamine Side Chain
The ethanamine side chain is characterized by a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a robust protecting group, stable to basic conditions, catalytic hydrogenation, and many nucleophiles. researchgate.netorganic-chemistry.org Its primary lability is towards acid, which cleanly removes it to liberate the free amine. researchgate.nettotal-synthesis.com This differential reactivity allows for selective manipulation of the side chain without disturbing the azetidine ring under many conditions.
Amide Formation and Peptide Coupling Strategies
The N-Boc protected amine is essentially a carbamate. Traditionally, amide bond formation would require a two-step sequence of Boc deprotection followed by coupling of the resulting free amine with a carboxylic acid. acs.orgacs.org However, modern synthetic methods allow for the direct conversion of N-Boc amines into amides, bypassing the deprotection step. acs.orgacs.orgnih.govrsc.org
One powerful strategy involves a rhodium-catalyzed coupling of N-Boc amines with arylboroxines. acs.orgacs.orgnih.gov This method is tolerant of various functional groups, including acid-labile ones, making it a valuable alternative to traditional condensation reactions. acs.orgacs.org Another approach generates isocyanate intermediates in situ from the N-Boc amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride; these intermediates then react with Grignard reagents to furnish the desired amides in high yields. rsc.org
The structural similarity of the 1-(azetidin-2-yl)ethanamine moiety to non-natural amino acids makes it a compelling building block for peptidomimetics. rsc.orgchemrxiv.org The azetidine ring can induce specific conformations, such as γ-turns, in peptide chains. chemrxiv.org The side chain can be incorporated into peptides using standard coupling reagents like HBTU, with the potential for creating novel peptide structures and properties. chemrxiv.orgnih.govbachem.com
Table 2: Direct Amidation of N-Boc Protected Amines
| Method | Key Reagents | Reactant Partner | Product | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed Coupling | [Cl(cod)Rh]₂, KF | Arylboroxine | Secondary Benzamide | acs.orgacs.org |
Alkylation and Arylation Reactions
The nitrogen of the Boc-protected amine can be further functionalized through alkylation and arylation reactions. N-alkylation is typically achieved by treating the N-Boc amine with a strong base, such as sodium hydride (NaH) in a polar aprotic solvent like DMF, to generate the corresponding anion, which is then trapped with an alkyl halide. researchgate.net Alternatively, electrochemically generated acetonitrile (B52724) anions have been used for the efficient alkylation of N-Boc protected amines under mild conditions. nih.gov
Palladium-catalyzed cross-coupling reactions have enabled the arylation of N-Boc amines. Ligand choice is crucial for controlling the selectivity of these reactions. nih.govrsc.org For instance, palladium catalysis with specific phosphine (B1218219) ligands can achieve the arylation of N-Boc protected cyclic amines. nih.govrsc.org These advanced C-N bond-forming strategies significantly broaden the scope for derivatizing the ethanamine side chain, allowing for the introduction of diverse aryl groups.
Modifications of the Boc Protecting Group and Subsequent Derivatizations
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net The protection of amines is often achieved by reacting them with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net The modification and derivatization of the N-Boc group on this compound or its deprotected form opens avenues for further molecular elaboration.
One common strategy involves the deprotection of the Boc group to reveal the free amine, which can then undergo various functionalizations. However, direct transformation of the N-Boc carbamate into other functional groups offers a more efficient one-pot approach. For instance, N-Boc protected amines can be directly converted into amides. nih.gov This transformation can be achieved by generating isocyanate intermediates in situ using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then react with Grignard reagents to yield the corresponding amides. nih.gov This method is efficient for a variety of N-Boc-protected aliphatic and aryl amines. nih.gov
Furthermore, the Boc-protected amine can serve as a precursor for the synthesis of more complex heterocyclic structures. A notable example is the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives. ijcr.info In a multi-step synthesis, a Boc-protected amino acid derivative is converted to a hydrazide, which then reacts with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH) to form the 5-amino-1,3,4-oxadiazole-2-thiol ring system. ijcr.info Subsequent alkylation of the thiol group provides the final derivatized products. ijcr.info
Another important class of derivatization involves the synthesis of phosphonate (B1237965) analogues. All four stereoisomers of 1,2,3-tri(N-tert-butoxycarbonylamino)propylphosphonate have been synthesized from enantiomerically pure aziridinephosphonates. mdpi.com These syntheses involve the regioselective ring-opening of the aziridine with an azide (B81097) source, followed by catalytic reduction of the azide and hydrogenolytic removal of other protecting groups in the presence of Boc₂O to install the Boc groups. mdpi.com
| Transformation | Reagents and Conditions | Product Type | Ref. |
| Amidation | 2-chloropyridine, Tf₂O, Grignard reagent, CH₂Cl₂ | Secondary Amides | nih.gov |
| Thio-1,3,4-oxadiazole synthesis | 1. Hydrazine | 2. CS₂, KOH | 3. Alkyl halide, K₂CO₃ |
| Tri(N-Boc-amino)propylphosphonate synthesis | 1. TMSN₃ | 2. H₂, Pd/C, Boc₂O, EtOH | Tri(N-Boc-amino)propylphosphonates |
C-N Bond Activation Studies
The activation of C-N bonds in small, strained rings like azetidine is a powerful tool for constructing more complex molecular architectures. While specific C-N bond activation studies on this compound are not extensively documented, the principles can be inferred from studies on related N-heterocycles. Palladium-catalyzed cross-coupling reactions are a cornerstone of C-N bond formation and have been applied to the N-arylation of a wide range of amines, including secondary cyclic amines. nih.gov These reactions typically involve the coupling of an amine with an aryl halide or pseudohalide. nih.gov The development of specialized ligands and palladium precatalysts has enabled these transformations to proceed with high efficiency and generality. nih.gov For a molecule like this compound, the secondary amine within the azetidine ring could potentially undergo N-arylation after Boc deprotection of the side chain, or under conditions that favor reaction at the cyclic amine.
Catalyst-Mediated Transformations
Catalysis offers a powerful means to selectively transform this compound, leveraging the unique reactivity of the azetidine ring and the amine functionalities.
Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-nitrogen bonds. nih.gov The Buchwald-Hartwig amination, a prominent example, allows for the coupling of amines with aryl halides. This methodology is highly relevant for the functionalization of the azetidine nitrogen in this compound. The coupling of secondary cyclic amines is particularly important in medicinal chemistry. nih.gov
Recent advancements have introduced robust catalyst systems, such as those employing RuPhos and BrettPhos precatalysts in combination with a strong base like LiHMDS, which facilitate the C,N-cross coupling of unprotected halo-aminopyridines with primary and secondary amines. nih.gov Such protocols could potentially be adapted for the N-arylation of the azetidine ring.
Furthermore, palladium catalysis is not limited to C-N bond formation. Palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds provides an efficient route to 1,3-diene compounds. organic-chemistry.org The mechanism is proposed to involve the migratory insertion of a palladium carbene intermediate. organic-chemistry.org
| Reaction Type | Catalyst System | Substrates | Product | Ref. |
| N-Arylation of Amines | Palladium complexes with various ligands (e.g., phosphines) | Amines, Aryl halides | Arylated amines | nih.gov |
| C,N-Cross Coupling | RuPhos/BrettPhos-precatalysts, LiHMDS | 3-Halo-2-aminopyridines, Amines | N(3)-substituted-2,3-diaminopyridines | nih.gov |
| Oxidative Cross-Coupling | Palladium catalyst | Vinyl boronic acids, Cyclic α-diazocarbonyls | 1,3-Diene compounds | organic-chemistry.org |
Photoredox catalysis has emerged as a powerful strategy for the generation of radical intermediates under mild conditions, enabling a host of novel transformations. nih.govnih.gov One such application is in radical cascade annulations of 1,6-enynes to synthesize bicyclic systems. nih.gov For example, a photoredox-catalyzed process using a pyridine (B92270) N-oxide promoter can generate a β-oxyvinyl radical, which then undergoes a cascade annulation to form 3-azabicyclo[4.1.0]heptan-5-ones from N-Ts-substituted 1,6-enynes. nih.gov This type of transformation highlights the potential for using the inherent reactivity of a molecule like this compound in radical-mediated ring-forming reactions.
A general photocatalytic, two-component annulation strategy has been developed for the synthesis of five- and six-membered saturated heterocycles from alkenes and redox-active radical precursors. nih.gov This method utilizes an iridium(III) photocatalyst and a Brønsted acid to generate a radical that adds to an alkene, followed by intramolecular cyclization. nih.gov This approach could be envisioned for the elaboration of the ethanamine side chain of the title compound.
Hydrogen bonding phase-transfer catalysis (HB-PTC) has been successfully employed for the enantioselective synthesis of γ-fluoroamines through the desymmetrization of achiral azetidinium salts. nih.govnih.govacs.orgorganic-chemistry.org This methodology is highly relevant to the azetidine core of this compound. In this process, an achiral azetidinium triflate undergoes a ring-opening reaction with cesium fluoride (B91410) (CsF) in the presence of a chiral bis-urea catalyst. nih.govacs.org
The chiral catalyst facilitates the phase-transfer of the fluoride anion and orchestrates the nucleophilic attack on the azetidinium ring, leading to the formation of enantioenriched γ-fluoroamines in high yields and enantioselectivities. nih.govacs.org Mechanistic studies and computational models indicate that the catalyst plays a crucial role in both phase-transfer and enantioconvergence, with the N-substituents on the azetidinium ion influencing reactivity but not the stereochemical outcome. nih.govacs.org For instance, the reaction of an N-benzhydryl-3-phenylazetidinium triflate with CsF and an N-isopropyl-bis(urea) catalyst at room temperature affords the corresponding γ-fluoroamine in 98% yield and 96:4 enantiomeric ratio. nih.govacs.org
| Substrate | Catalyst | Reagent | Product | Yield | e.r. | Ref. |
| N-Benzhydryl-3-phenylazetidinium triflate | (S)-N-Isopropyl-bis(urea) | CsF | γ-Fluoroamine | 98% | 96:4 | nih.govacs.org |
| N-Ethyl-3-phenylazetidinium triflate | (S)-N-Isopropyl-bis(urea) | CsF | γ-Fluoroamine | 93% | 94:6 | nih.govacs.org |
Computational Chemistry and Mechanistic Elucidation
Computational chemistry provides invaluable insights into the reaction mechanisms, transition states, and stereochemical outcomes of complex organic reactions. Density Functional Theory (DFT) calculations are frequently used to model reaction pathways and elucidate the roles of catalysts and reagents. nih.gov
In the context of reactions involving structures similar to this compound, computational studies have been instrumental. For the hydrogen bonding phase-transfer catalysis of azetidinium salts, computed transition state structures have successfully accounted for the observed enantioconvergence of diastereomeric starting materials. nih.govacs.org These calculations have shown how the chiral bis-urea catalyst effectively shields one face of the azetidinium ring, directing the fluoride attack to the other. organic-chemistry.org
Similarly, an experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine, a five-membered ring analogue, has provided a detailed understanding of the role of chiral diamine ligands. nih.gov The calculations, performed at the B3P86/6-31G* level of theory, correctly predicted the sense of induction and identified the lowest energy transition state for the proton transfer step. nih.gov Such studies are crucial for the rational design of new catalysts and for optimizing reaction conditions. Computational methods have also been applied to understand the decomposition pathways of simple amines like ethylamine, which can inform the stability and reactivity of the ethanamine side chain under various conditions. researchgate.net
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a notable absence of dedicated research on the chemical compound this compound. Despite the growing interest in azetidine derivatives within medicinal and synthetic chemistry, this specific molecule has not been the subject of detailed mechanistic or computational studies that would allow for a thorough discussion of its reaction chemistry, Density Functional Theory (DFT) analyses, or conformational landscapes as requested.
While the broader class of N-Boc protected amines and various substituted azetidines are well-documented, specific data on the reaction pathways, intermediates, and energy profiles for this compound are not present in the public domain. Computational chemistry studies, including DFT and conformational analysis, are powerful tools for elucidating the structural and reactive properties of molecules. However, for this particular compound, such investigations appear not to have been published.
General principles of organic chemistry allow for the postulation of its likely reactivity, and computational models could certainly be applied to predict its conformational preferences and energy landscapes. However, without peer-reviewed research and experimental data, any such discussion would be purely speculative and would not meet the standard of a scientifically rigorous article.
Therefore, the detailed outline focusing on the reaction chemistry, mechanistic investigations, DFT studies, and conformational analysis of this compound cannot be fulfilled at this time due to the lack of specific research on this compound. Further experimental and computational work would be required to generate the data necessary to populate the requested sections and subsections.
Applications As a Synthetic Building Block and Scaffold
Incorporation into Complex Organic Architectures
The inherent ring strain of the azetidine (B1206935) moiety in 1-(Azetidin-2-yl)-N-Boc-ethanamine can be harnessed to drive various chemical transformations, enabling its seamless integration into more elaborate molecular frameworks.
The azetidine ring serves as a rigid scaffold that can mimic the backbone of peptides while imposing conformational constraints. The self-condensation of lithiated N-Boc-2-arylazetidines has been shown to produce novel azetidine-based peptidomimetics. nih.gov This suggests that this compound can be a valuable precursor for creating peptidomimetics with well-defined secondary structures.
Furthermore, azetidine-containing amino acids are recognized as important building blocks for peptides and other biologically active molecules. mdpi.com An efficient method for synthesizing chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids has been developed, highlighting the utility of azetidine derivatives in creating novel GABA analogues. researchgate.net The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has also been described, starting from (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net These examples underscore the potential of this compound to be elaborated into a variety of non-natural amino acid analogues for incorporation into peptide chains.
| Starting Material | Product Type | Synthetic Strategy |
| N-Boc-2-arylazetidines | Azetidine-based peptidomimetics | Self-condensation of lithiated species nih.gov |
| N-Boc-azetidin-3-one | Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | Horner-Wadsworth-Emmons reaction and subsequent hydrogenation and resolution researchgate.net |
| (N-Boc-azetidin-3-ylidene)acetate | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | Aza-Michael addition with NH-heterocycles mdpi.comresearchgate.net |
The azetidine ring can be a key component in the formation of spirocyclic and polycyclic systems, which are of significant interest in drug discovery due to their three-dimensional nature. While direct examples starting from this compound are not prevalent in the reviewed literature, general methods for constructing spiro-azetidin-2-ones from azetidin-2,3-diones have been reported. researchgate.net These methods involve the cyclocondensation with difunctionalized substrates.
The synthesis of multifunctional spirocyclic azetidines from common cyclic carboxylic acids has been achieved through a two-step sequence involving the formation of an azetidinone followed by reduction. nih.gov Additionally, the synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit has been accomplished through a dearomatizing oxidation of phenols with pendant ureas. rsc.org These strategies could potentially be adapted to utilize the aminoethyl side chain of this compound as a handle for initiating the formation of spiro or fused ring systems.
The concept of creating hybrid molecules by combining two or more distinct pharmacophores is a growing strategy in drug development. nih.gov The structure of this compound, with its distinct azetidine core and a functionalizable side chain, makes it an ideal candidate for the synthesis of such hybrids. For instance, the Boc-protected amine can be deprotected and coupled with various carboxylic acids, heterocycles, or other pharmacophoric units to generate novel hybrid structures. The synthesis of thiazolyl-azetidinone hybrids has been reported as a strategy to potentially enhance pharmacological activities. nih.gov
Role in Scaffold Hopping and Bioisosteric Replacement Studies (excluding biological activity specifics)
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering new chemical entities with improved properties by modifying the core structure of a known compound. mdpi.comrsc.orgresearchgate.netbhsai.orgrsc.org The azetidine ring in this compound can serve as a bioisosteric replacement for other cyclic systems, such as cyclopentane (B165970) or pyrrolidine (B122466) rings, in existing molecular scaffolds. This substitution can lead to significant changes in the physicochemical properties of the molecule, such as solubility and metabolic stability, without drastically altering its three-dimensional shape and interaction with biological targets.
For example, a scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in improved physicochemical properties. nih.gov Similarly, hopping from an indole (B1671886) to an indazole framework has yielded inhibitors with altered selectivity profiles. rsc.org The unique conformational constraints and polarity of the azetidine ring make this compound an attractive tool for such explorations, allowing medicinal chemists to systematically probe the structure-activity relationships of a lead compound. The replacement of aromatic heterocycles has been a key strategy in optimizing pharmacokinetic properties in some inhibitor series. nih.gov
Precursor in Medicinal Chemistry Research Programs (excluding clinical trial data, dosage, safety, and specific drug targets)
The utility of this compound extends to its role as a versatile precursor for the synthesis of novel and diverse heterocyclic systems, a cornerstone of many medicinal chemistry programs.
The strained azetidine ring can undergo a variety of ring-opening and ring-expansion reactions, providing access to a wide range of other heterocyclic scaffolds. Furthermore, the Boc-protected aminoethyl side chain can be readily deprotected and elaborated to construct fused or appended heterocyclic rings. For instance, azetidin-2-one (B1220530) derivatives have been used as intermediates in the synthesis of novel carbapenems. rsc.org The synthesis of new heterocyclic amino acid derivatives has been achieved through the aza-Michael addition of NH-heterocycles to an azetidine-derived Michael acceptor. mdpi.comresearchgate.net
The synthesis of imidazothiazoles and related fused heterobicyclic systems is an area of significant interest in medicinal chemistry. researchgate.net While not directly starting from the title compound, the principles of constructing such systems often involve the cyclization of functionalized precursors. The amino group of deprotected 1-(Azetidin-2-yl)-ethanamine could serve as a key nucleophile in such cyclization reactions to form novel fused heterocyclic systems.
Exploration of Chemical Space for Lead Compound Derivatization
In the process of lead optimization, medicinal chemists systematically modify a promising lead compound to enhance its potency, selectivity, and pharmacokinetic profile. This targeted exploration of the chemical space immediately surrounding the lead structure is crucial for developing a successful drug candidate. The This compound scaffold is exceptionally well-suited for this purpose.
The Boc (tert-butoxycarbonyl) protecting group on the terminal amine is readily removed under acidic conditions, unmasking a nucleophilic primary amine. This amine serves as a key diversification point, allowing for the straightforward attachment of a wide array of functional groups through well-established chemical reactions. For instance, amide bond formation with various carboxylic acids, sulfonamide formation with sulfonyl chlorides, and urea (B33335) or thiourea (B124793) formation with isocyanates or isothiocyanates can be employed to generate a focused library of analogues.
The azetidine ring itself acts as a non-classical bioisostere for other common rings like pyrrolidine or piperidine (B6355638), and its presence can significantly influence the conformation and properties of the resulting derivatives. nih.govresearchgate.net By keeping the core 1-(azetidin-2-yl)ethanamine structure constant while varying the substituent (R-group) attached to the amine, chemists can systematically probe the structure-activity relationship (SAR) to identify derivatives with optimal biological activity. This strategy allows for a deep and controlled exploration of the local chemical space around a lead compound.
The following table illustrates a hypothetical derivatization strategy for a lead compound containing this scaffold.
Table 1: Example of a Focused Library for Lead Derivatization
| Reagent Type | R-Group Source (Example) | Resulting Functional Group | Purpose of Derivatization |
|---|---|---|---|
| Carboxylic Acid | Benzoic Acid | Amide | Introduce aromatic interactions |
| Sulfonyl Chloride | Dansyl Chloride | Sulfonamide | Add a fluorescent tag or bulky group |
| Isocyanate | Cyclohexyl isocyanate | Urea | Introduce hydrogen bond donors/acceptors |
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in early-stage drug discovery to rapidly generate collections of structurally diverse small molecules. Unlike the targeted approach of lead optimization, the goal of DOS is to populate broad regions of chemical space with novel scaffolds to screen for new biological functions. nih.govresearchgate.net
The building block This compound is an excellent starting point for a DOS campaign due to its combination of a constrained, three-dimensional core and a reactive handle for diversification. A typical DOS strategy would involve a branching synthesis pathway where the deprotected amine is reacted with a variety of multifunctional reagents. This approach can quickly generate a library with significant skeletal and stereochemical diversity.
For example, after deprotecting the ethylamine, it can be reacted with different building blocks, and subsequently, the azetidine nitrogen itself (assuming it has an orthogonal protecting group or is unprotected) could be functionalized. This multi-directional approach allows for the creation of complex molecules from a simple starting material. Research has demonstrated the feasibility of creating very large libraries from core azetidine scaffolds; in one such case, a 1976-membered library was successfully synthesized from a spirocyclic azetidine building block, highlighting the power of this approach for generating CNS-focused lead-like molecules. nih.gov This methodology underscores how a single, well-designed azetidine building block can give rise to thousands of distinct compounds for high-throughput screening.
The table below outlines a potential DOS strategy starting from the deprotected 1-(azetidin-2-yl)ethanamine core.
Table 2: Hypothetical Strategy for Diversity-Oriented Synthesis
| Reaction Pathway | Diversification Reagents (Examples) | Resulting Scaffold Type | Diversity Generated |
|---|---|---|---|
| Pathway A: Acylation | Library of diverse carboxylic acids, sulfonyl chlorides | Linear Amides/Sulfonamides | Substituent Diversity |
| Pathway B: Reductive Amination | Library of diverse aldehydes/ketones | Branched Secondary/Tertiary Amines | Substituent and Stereochemical Diversity |
| Pathway C: Multicomponent Reactions | Ugi or Passerini reaction components | Complex Peptidomimetics | Skeletal and Substituent Diversity |
| Pathway D: Cyclization (with bifunctional reagents) | Reagents with a second reactive site (e.g., halo-acyl halides) | Bicyclic or Macrocyclic Structures | Skeletal Diversity |
By employing such DOS strategies, libraries based on the This compound scaffold can effectively explore vast and uncharted areas of chemical space, increasing the probability of discovering novel hits for challenging biological targets. arxiv.orgnih.gov
Advanced Spectroscopic and Spectrometric Characterization Methodologies Excluding Basic Identification Data
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 1-(Azetidin-2-yl)-N-Boc-ethanamine, which contains two stereocenters and a conformationally flexible azetidine (B1206935) ring, advanced NMR techniques are indispensable for a complete stereochemical and conformational picture.
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the proton-proton and proton-carbon correlations, respectively. This confirms the spin systems of the ethylamine side chain and the azetidine ring, ensuring unambiguous assignment of all ¹H and ¹³C chemical shifts.
Coupling Constant (J) Analysis: The vicinal coupling constants (³J) between protons on the azetidine ring are particularly informative for determining the relative stereochemistry. For substituted azetidines, it has been established that the coupling constant for trans protons (J_trans_) typically has a lower value than that for cis protons (J_cis_). ipb.pt Analysis of these couplings for the H-2 proton of the azetidine ring with the adjacent methylene (B1212753) protons (H-3) can, therefore, reveal the ring's puckering and the relative orientation of the substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR experiment that detects through-space interactions between protons that are in close proximity (typically <5 Å). ipb.pt For this compound, NOESY can reveal key correlations:
Between the proton at C-2 of the azetidine ring and the protons on the ethylamine side chain, helping to define the preferred conformation around the C2-C(ethylamine) bond.
Between substituents on the azetidine ring, confirming their relative cis or trans orientation. For instance, a strong NOE correlation between the H-2 proton and protons on the same face of the ring would support a specific stereochemical assignment. ipb.pt
These combined NMR methods provide a detailed model of the molecule's predominant conformation in solution.
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HSQC, NOESY) |
|---|---|---|---|
| Azetidine C-2 (CH) | ~4.0-4.5 | ~60-65 | COSY with H-3; HSQC with C-2; NOESY with side-chain protons |
| Azetidine C-3 (CH₂) | ~2.0-2.5 | ~20-30 | COSY with H-2, H-4; HSQC with C-3 |
| Azetidine C-4 (CH₂) | ~3.8-4.2 | ~45-50 | COSY with H-3; HSQC with C-4 |
| Boc (C(CH₃)₃) | ~1.4 | ~28.5 | HSQC with Boc carbons |
| Boc (C=O) | - | ~155-157 | - |
| Ethylamine (CH) | ~3.5-4.0 | ~45-50 | COSY with CH₃ and NH; HSQC with C; NOESY with Azetidine H-2 |
| Ethylamine (CH₃) | ~1.1-1.3 | ~18-22 | COSY with CH; HSQC with C |
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₂₀N₂O₂), distinguishing it from other isomers or compounds with the same nominal mass. researchgate.netmdpi.com Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often yielding the protonated molecule [M+H]⁺. nih.gov
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.govnih.gov The resulting product ions provide valuable information about the molecule's substructures. For this compound, key fragmentation pathways would be expected to include:
Loss of the tert-butyl group (-57 Da) from the Boc protecting group.
Loss of isobutene (-56 Da).
Loss of the entire Boc group (-100 Da).
Cleavage of the azetidine ring.
Elucidating these fragmentation pathways helps to confirm the connectivity of the molecule, verifying the presence of the N-Boc protected amine and the azetidine ring system. nih.govnih.gov
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₂₁N₂O₂⁺ | 201.1598 | Protonated molecular ion |
| [M+Na]⁺ | C₁₀H₂₀N₂O₂Na⁺ | 223.1417 | Sodium adduct |
| [M+H-C₄H₈]⁺ | C₆H₁₃N₂O₂⁺ | 145.0972 | Fragment from loss of isobutene |
| [M+H-C₅H₉O₂]⁺ | C₅H₁₂N₂⁺ | 101.1022 | Fragment from loss of Boc group |
Chiroptical Spectroscopy for Absolute Configuration Assignment
While NMR can determine the relative stereochemistry, chiroptical techniques are required to assign the absolute configuration of a chiral molecule. saschirality.org Circular Dichroism (CD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral sample. rsc.org
For this compound, which has two chiral centers, the experimental CD spectrum is a unique fingerprint of its specific three-dimensional structure in solution. The absolute configuration is typically determined by comparing the experimental CD spectrum with a theoretical spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govamericanlaboratory.comunibe.ch
The process involves:
Performing a conformational search to identify the low-energy conformers of a specific enantiomer (e.g., the (2S,1'S)-isomer).
Calculating the theoretical CD spectrum for this ensemble of conformers.
Comparing the calculated spectrum to the experimental one.
A good match between the signs and relative intensities of the CD bands of the experimental spectrum and the calculated spectrum for a given enantiomer allows for the confident assignment of the absolute configuration of the sample. americanlaboratory.com This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.govnih.gov
| Parameter | Description |
|---|---|
| Experimental Data | CD spectrum (Δε vs. wavelength) of the sample in solution. |
| Computational Method | TD-DFT calculations on a Boltzmann-weighted ensemble of low-energy conformers. |
| Output | Calculated CD spectrum for a known absolute configuration (e.g., S,S). |
| Assignment | Absolute configuration is assigned based on the match (or inverse match) between the experimental and calculated spectra. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. semnan.ac.ir If a suitable single crystal of this compound can be grown, this technique can precisely determine:
The exact connectivity and molecular geometry, including all bond lengths and angles.
The conformation of the molecule in the crystal lattice, including the pucker of the azetidine ring.
The relative stereochemistry at the two chiral centers.
The absolute configuration, typically through the measurement of anomalous dispersion effects (Flack parameter), especially if a heavy atom is present in the structure or its salt. nih.gov
The resulting crystal structure offers an unparalleled level of detail, serving as the ultimate reference for confirming assignments made by other spectroscopic methods. nih.govmdpi.com The data also reveals intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. researchgate.net
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). | a=10.1, b=5.6, c=12.3 Å; β=95.5° |
| Volume (V) | The volume of the unit cell (ų). | 692.1 ų |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | <0.05 |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for azetidine (B1206935) synthesis, such as the cyclization of 1,3-amino alcohols or haloamines, are established, they often face challenges related to substrate scope and functional group tolerance. researchgate.netmedwinpublishers.com The future of synthesizing derivatives from 1-(Azetidin-2-yl)-N-Boc-ethanamine and related structures lies in the development of more efficient, atom-economical, and sustainable methods.
Key emerging strategies include:
Photocatalysis and Light-Mediated Reactions: Visible-light photocatalysis has emerged as a powerful tool for constructing azetidine rings under mild conditions. rsc.org Methods like the aza-Paternò-Büchi reaction, which involves a [2+2] photocycloaddition, allow for the synthesis of densely functionalized azetidines that are otherwise difficult to access. researchgate.netrsc.org Another innovative approach is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes, offering a direct and atom-economic route to the azetidine core. nih.gov
C-H Functionalization: Direct C-H activation and amination represent a paradigm shift in synthetic efficiency. Palladium-catalyzed intramolecular C(sp³)–H amination allows for the creation of azetidines from picolinamide-protected amine substrates with low catalyst loading and high selectivity. rsc.orgorganic-chemistry.org This avoids the need for pre-functionalized starting materials, streamlining the synthetic process.
Catalytic Regioselective Ring-Opening: The use of Lewis acid catalysts, such as Lanthanum(III) triflate (La(OTf)₃), to promote the intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yield pathway to azetidines bearing adjacent functional groups. frontiersin.org This method is notable for its tolerance of acid-sensitive protecting groups like Boc, which is directly relevant to the target compound. frontiersin.org
Strain-Release Functionalization: Methods that leverage the inherent ring strain of related small rings can be used to construct the azetidine core. For example, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide facilitates a ring expansion to produce 1-arenesulfonylazetidines. organic-chemistry.org
| Methodology | Key Features | Advantages | Relevant Research Finding |
|---|---|---|---|
| Photocatalysis | Uses visible light to drive reactions like [2+2] or [3+1] cycloadditions. | Mild conditions, access to complex scaffolds, high atom economy. | Schindler's lab reported an intermolecular [2+2] photocycloaddition using blue light to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org |
| C-H Functionalization | Directly converts C-H bonds to C-N bonds, often using a palladium catalyst. | Reduces synthetic steps, avoids pre-functionalization, highly selective. | Gaunt and co-workers developed a Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org |
| Catalytic Aminolysis of Epoxides | Employs a Lewis acid catalyst to control the regioselective ring-opening of epoxides by an amine. | High yields, tolerates sensitive functional groups (e.g., Boc), creates useful scaffolds. | La(OTf)₃ was found to effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org |
| Ring Expansion | Converts a smaller ring (e.g., aziridine) into the four-membered azetidine ring. | Utilizes strain-release principles, provides alternative synthetic routes. | A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation yields 1-arenesulfonylazetidines. organic-chemistry.org |
Exploration of Unconventional Reactivity Patterns
The reactivity of the azetidine ring is largely governed by its significant ring strain, making it more stable than aziridines but susceptible to unique transformations under the right conditions. rsc.orgrsc.org Future research will focus on harnessing this latent reactivity to move beyond simple functionalization and explore novel bond-forming and skeletal editing reactions.
Emerging areas of exploration include:
Skeletal Editing and Ring Reorganization: Recent studies have shown that azetidines can undergo surprising transformations. For instance, non-stabilized cyclic isodiazenes derived from azetidines have been observed to undergo nitrogen deletion to form cyclopropanes. acs.org This type of non-intuitive bond disconnection, driven by ring strain, opens up possibilities for using azetidine scaffolds like that in this compound as synthons for other valuable carbocyclic structures.
Regioselective Functionalization via Directed Lithiation: The reactivity of α-lithiated N-Boc-azetidines has revealed unexpected patterns. nih.gov An "ortho-effect" has been observed that directs the regioselective functionalization of the azetidine ring, a discovery that fills a significant gap in the chemistry of these heterocycles. nih.gov Further exploration of this directed reactivity could allow for precise modification of the azetidine core.
Strain-Release Polymerization and Coupling: The inherent strain energy can be used as a thermodynamic driving force for ring-opening polymerizations. This allows for the incorporation of the azetidine motif into polymer backbones, creating materials with unique properties.
| Reactivity Pattern | Description | Potential Application | Relevant Research Finding |
|---|---|---|---|
| Nitrogen Deletion | Reaction of an azetidine to form an isodiazene intermediate, which then extrudes N₂ to form a cyclopropane. | Skeletal editing; using azetidines as precursors to cyclopropanes. | Azetidines were observed to undergo nitrogen deletion to generate cyclopropanes, suggesting ring strain can assist in the generation of a radical pair. acs.org |
| Regioselective Lithiation | Use of a directed ortho-lithiation-like effect to selectively functionalize the azetidine ring at a specific position. | Precise and controlled synthesis of complex, multi-substituted azetidines. | The reactivity profile of lithiated N-Boc-2-arylazetidines showed an "ortho-effect" that controlled the regioselective functionalization of the ring. nih.gov |
| Self-Condensation | Unexpected self-condensation of lithiated azetidines to form novel dimeric structures. | Rapid construction of complex azetidine-based peptidomimetics. | An unprecedented self-condensation of α-lithiated N-Boc-azetidines was observed, leading to new azetidine-based peptidomimetics. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
Future integration will likely focus on:
Retrosynthesis and Pathway Design: Computer-aided synthesis planning (CASP) programs are increasingly using ML to perform retrosynthetic analysis. nih.gov For a target molecule derived from this compound, an AI could propose multiple synthetic pathways, rank them based on predicted yield and cost, and identify potential challenges before any experiments are run. digitellinc.comnih.gov
Reaction Outcome and Side-Product Prediction: ML models can be trained to predict the most likely products of a reaction, including potential side products and impurities. nih.gov This is particularly valuable for azetidine chemistry, where competing reaction pathways (e.g., ring-opening vs. substitution) are common. Researchers have already used computational models to successfully predict which substrates will react to form azetidines via photocatalysis, reducing the need for trial-and-error experimentation. thescience.dev
Discovery of Novel Reactions: By analyzing patterns in vast reaction databases, AI has the potential to identify entirely new transformations. An AI could suggest novel reaction conditions or catalyst systems to achieve a desired functionalization of the azetidine ring that has not yet been reported in the literature.
Application in Advanced Materials Science and Catalysis (excluding specific properties of materials)
The rigid, three-dimensional structure of the azetidine ring makes it an attractive component for advanced materials and catalysts. While the specific properties of the resulting materials are beyond this scope, the role of this compound as a foundational building block is a key area of future research.
Monomers for Functional Polymers: The diamine-like nature of the title compound, once deprotected, makes it a candidate for use as a monomer in the synthesis of polyamides or other condensation polymers. The rigid azetidine unit incorporated into a polymer backbone would impart specific conformational constraints, influencing the macroscopic structure of the material.
Scaffolds for Asymmetric Catalysis: Chiral azetidines are effective scaffolds for developing novel ligands for asymmetric catalysis. The Wang group, for example, developed azetidine-derived binuclear zinc catalysts for enantioselective reactions. rsc.org The rigidity of the azetidine ring helps to create a well-defined catalytic pocket, leading to enhanced enantioselectivity. rsc.org The chiral center and amino group of this compound provide ideal handles for constructing new, highly effective chiral ligands and catalysts.
Design of Next-Generation Bio-Inspired Molecular Scaffolds
Azetidines are found in natural products and are considered "privileged scaffolds" in medicinal chemistry due to their ability to impart favorable properties. researchgate.netnih.gov The structure of this compound makes it an excellent starting point for designing novel bio-inspired molecules.
Constrained Peptidomimetics: The azetidine ring is a valuable surrogate for amino acids in peptides. researchgate.net Its constrained conformation can lock a peptide backbone into a specific bioactive shape, enhancing binding affinity and metabolic stability. The title compound could be used to create novel dipeptide isosteres or to introduce a rigid turn into a peptide sequence. Research has already demonstrated the synthesis of azetidine-based peptidomimetics through unexpected self-condensation reactions. nih.gov
Novel Amino Acid Analogues: The synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives highlights the utility of the azetidine core in creating new classes of unnatural amino acids. researchgate.net The 1-(Azetidin-2-yl)-ethanamine framework provides a different substitution pattern, offering a gateway to a complementary set of novel amino acid structures with potential applications as biological probes or therapeutic agents.
Scaffold Hopping and Bioisosteric Replacement: In drug discovery, replacing a part of a known active molecule (e.g., a pyrrolidine (B122466) or piperidine (B6355638) ring) with an azetidine ring is a common strategy known as "scaffold hopping". nih.gov This can lead to improved pharmacokinetic properties. nih.gov this compound serves as a versatile building block for this purpose, enabling the synthesis of analogues of existing drugs or natural products with potentially superior profiles.
Q & A
Synthesis Strategies and Reaction Optimization
Level: Basic Q: What are the common synthetic routes for preparing 1-(Azetidin-2-yl)-N-Boc-ethanamine, and how do reaction conditions influence yield? A: The compound is typically synthesized via nucleophilic substitution or azetidine ring-opening reactions. For example, a two-step approach involves:
Ring formation : Reacting a β-amino alcohol with a sulfonating agent (e.g., TsCl) under basic conditions to form the azetidine ring.
Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group using Boc anhydride in a polar aprotic solvent (e.g., THF) with a catalyst like DMAP.
Yield optimization requires careful control of temperature (0–25°C for Boc protection), stoichiometry (1.2–1.5 equivalents of Boc anhydride), and inert atmosphere to prevent side reactions. Lower yields (<60%) often result from incomplete ring closure or competing N-alkylation .
Role of the Boc Protecting Group
Level: Basic Q: Why is the Boc group critical in the synthesis and handling of this compound? A: The Boc group enhances stability by protecting the amine from oxidation and unwanted nucleophilic reactions. It also facilitates selective deprotection under mild acidic conditions (e.g., TFA in DCM), enabling downstream functionalization. This is particularly useful in multistep syntheses, such as peptide coupling or medicinal chemistry applications .
Stereochemical Control in Azetidine Derivatives
Level: Advanced Q: How can enantioselective synthesis of azetidine-containing compounds like this compound be achieved? A: Chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) enable asymmetric ring-opening of azetidine precursors. For example, enantiomeric excess (ee) >90% has been reported using chiral auxiliaries during ring formation. X-ray crystallography (e.g., SHELXL refinement) and chiral HPLC are critical for verifying stereochemistry .
Analytical Characterization Techniques
Level: Basic Q: What analytical methods are recommended for confirming the structure and purity of this compound? A: Key techniques include:
- NMR : H and C NMR to confirm azetidine ring protons (δ 3.2–4.1 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl).
- HRMS : To verify molecular ion peaks (e.g., [M+H] at m/z 229.168).
- IR : Stretching frequencies for C=O (∼1690 cm) and N-H (∼3400 cm).
Comparative analysis with literature data is essential .
Reactivity Comparisons with Structural Analogs
Level: Advanced Q: How does the reactivity of this compound compare to other azetidine derivatives (e.g., 1-Acetylazetidine or N-Boc-piperidine)? A: The Boc-azetidine hybrid exhibits intermediate steric hindrance and ring strain compared to larger rings (e.g., piperidine). This enhances its nucleophilicity in SN2 reactions but reduces stability under strong acidic/basic conditions. Substituents like acetyl groups increase lipophilicity, whereas hydroxyl analogs (e.g., 3-Hydroxyazetidine) show higher solubility .
Addressing Contradictory Reactivity Data
Level: Advanced Q: How should researchers resolve discrepancies in reported reactivity (e.g., Boc deprotection efficiency)? A: Variability often arises from solvent polarity, acid strength, or trace moisture. Methodological steps:
Reproduce conditions : Use anhydrous TFA/DCM (1:4 v/v) at 0°C.
Monitor kinetics : TLC or in situ FTIR to track deprotection progress.
Validate : Compare with control reactions using known Boc-protected standards .
Boc Deprotection Strategies
Level: Advanced Q: What are the optimal conditions for removing the Boc group without degrading the azetidine ring? A: Use 20–30% TFA in DCM (0–4°C, 1–2 hrs). For acid-sensitive substrates, HCl/dioxane (4M, 25°C, 4 hrs) minimizes ring-opening. Post-deprotection, neutralize with NaHCO and extract with EtOAc to isolate the free amine .
Medicinal Chemistry Applications
Level: Basic Q: What biochemical pathways or targets might this compound interact with? A: The azetidine ring mimics proline in peptide backbones, making it a candidate for protease inhibitors or GPCR modulators. The Boc group allows controlled release of the amine in prodrug designs. Preliminary studies suggest activity in kinase inhibition assays .
Designing Bioactivity Studies
Level: Advanced Q: How to design structure-activity relationship (SAR) studies for azetidine derivatives? A: Key steps:
Derivatization : Modify substituents (e.g., alkyl chains, aromatic groups) via reductive amination or cross-coupling.
In vitro screening : Use assays like fluorescence polarization for binding affinity or enzymatic inhibition (IC).
Computational modeling : Docking studies (e.g., AutoDock Vina) to predict target interactions .
Stability and Storage Recommendations
Level: Advanced Q: What conditions ensure long-term stability of this compound in solution or solid form? A: Store solids at –20°C under argon. For solutions (e.g., in DMF or DCM), use molecular sieves to prevent hydrolysis. Monitor decomposition via periodic HPLC-UV (λ = 254 nm). Avoid prolonged exposure to light or humidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
